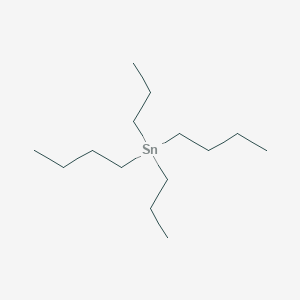
Dibutyl(dipropyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(dipropyl)stannane: is an organotin compound with the molecular formula C14H32Sn . Organotin compounds are characterized by the presence of tin (Sn) bonded to organic groups. These compounds have a wide range of applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Dibutyl(dipropyl)stannane can be synthesized through several methods, including the reaction of tin tetrachloride with butyl and propyl Grignard reagents. The reaction typically involves the following steps:
- Preparation of butyl and propyl Grignard reagents by reacting butyl and propyl bromides with magnesium in anhydrous ether.
- Addition of tin tetrachloride to the Grignard reagents under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance the reaction efficiency.
化学反応の分析
Types of Reactions: Dibutyl(dipropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the butyl or propyl groups are replaced by other organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
科学的研究の応用
Chemistry: Dibutyl(dipropyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the preparation of other organotin compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It has shown effectiveness against various bacterial and fungal strains.
Medicine: Research has explored the potential use of this compound in pharmaceuticals, particularly in the development of anticancer drugs. The compound has shown promise in inhibiting certain cancer cell lines.
Industry: In the industrial sector, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).
作用機序
The mechanism of action of dibutyl(dipropyl)stannane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may disrupt cellular processes by interacting with membrane proteins and other cellular components.
類似化合物との比較
- Dibutyltin dichloride
- Tributyltin chloride
- Tetrabutyltin
Comparison: Dibutyl(dipropyl)stannane is unique due to its specific combination of butyl and propyl groups, which confer distinct chemical properties compared to other organotin compounds. For example, tributyltin chloride is known for its strong biocidal activity, while this compound may have different reactivity and applications due to its mixed alkyl groups.
特性
CAS番号 |
3634-61-5 |
|---|---|
分子式 |
C14H32Sn |
分子量 |
319.11 g/mol |
IUPAC名 |
dibutyl(dipropyl)stannane |
InChI |
InChI=1S/2C4H9.2C3H7.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*1,3H2,2H3; |
InChIキー |
AYWNWXAILJXROY-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCC)(CCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate](/img/structure/B14144368.png)
![1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14144370.png)
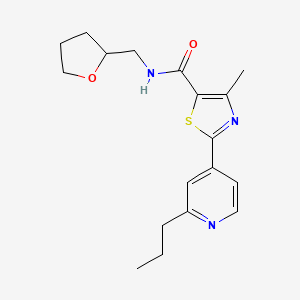
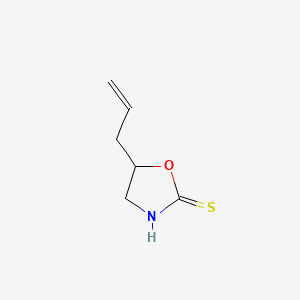
![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
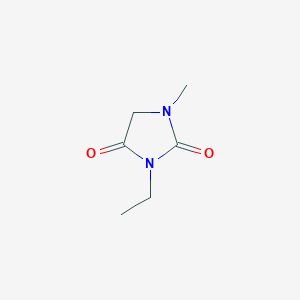
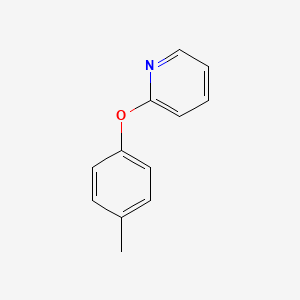
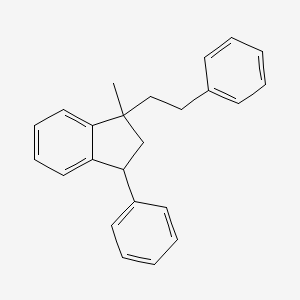
![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
![N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B14144419.png)

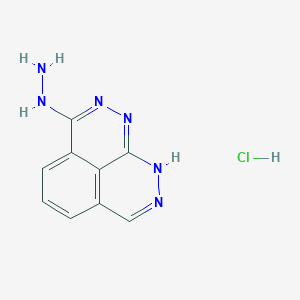
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)
